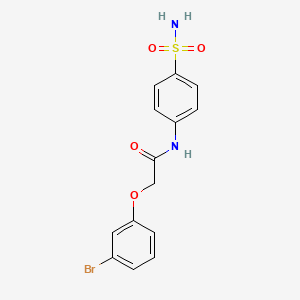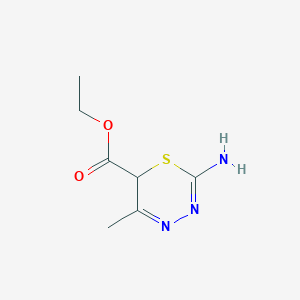
2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-bromophénoxy)-N-(4-sulfamoylphényl)acétamide est un composé organique qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un groupe bromophénoxy et un groupe sulfamoylphényl liés par une liaison acétamide, ce qui contribue à ses propriétés distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(3-bromophénoxy)-N-(4-sulfamoylphényl)acétamide implique généralement un processus en plusieurs étapes. Une méthode courante commence par la bromation du phénol pour obtenir le 3-bromophénol. Cet intermédiaire est ensuite mis à réagir avec l'acide chloroacétique pour former l'acide 3-bromophénoxyacétique. La dernière étape implique la réaction de l'acide 3-bromophénoxyacétique avec le 4-aminobenzènesulfonamide dans des conditions appropriées pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, des températures de réaction contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-bromophénoxy)-N-(4-sulfamoylphényl)acétamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome dans le groupe bromophénoxy peut être substitué par d'autres nucléophiles.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Hydrolyse : La liaison acétamide peut être hydrolysée pour produire l'acide carboxylique et l'amine correspondants.
Réactifs et conditions courants
Substitution : Réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium dans des solvants polaires.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Hydrolyse : Conditions acides ou basiques en utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.
Produits principaux
Substitution : Formation de divers phénoxyacétamides substitués.
Oxydation : Formation de dérivés d'acide sulfonique.
Réduction : Formation de dérivés d'amine.
Hydrolyse : Formation d'acide 3-bromophénoxyacétique et de 4-aminobenzènesulfonamide.
Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-(3-bromophénoxy)-N-(4-sulfamoylphényl)acétamide dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, conduisant à l'inhibition ou à l'activation de voies spécifiques. Les groupes bromophénoxy et sulfamoylphényl peuvent contribuer à l'affinité de liaison et à la spécificité, influençant l'activité globale du composé.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy and sulfamoylphenyl groups can contribute to binding affinity and specificity, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-bromophénoxy)-N-(4-sulfamoylphényl)acétamide
- 2-(3-chlorophénoxy)-N-(4-sulfamoylphényl)acétamide
- 2-(3-bromophénoxy)-N-(3-sulfamoylphényl)acétamide
Unicité
Le 2-(3-bromophénoxy)-N-(4-sulfamoylphényl)acétamide est unique en raison du positionnement spécifique des groupes brome et sulfamoyle, qui peuvent influencer considérablement sa réactivité chimique et son activité biologique. La structure distincte de ce composé permet des interactions ciblées dans diverses applications, le distinguant des composés similaires.
Propriétés
Formule moléculaire |
C14H13BrN2O4S |
|---|---|
Poids moléculaire |
385.23 g/mol |
Nom IUPAC |
2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C14H13BrN2O4S/c15-10-2-1-3-12(8-10)21-9-14(18)17-11-4-6-13(7-5-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) |
Clé InChI |
SRQKHJSGAMLZKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-](/img/structure/B12121809.png)
![5,6-Dihydrobenzo[h]quinazolin-4-amine](/img/structure/B12121815.png)


![5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-](/img/structure/B12121834.png)

![3-{[(2-Chlorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12121848.png)
![3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B12121853.png)

![6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121862.png)


![2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12121878.png)
![2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12121883.png)
